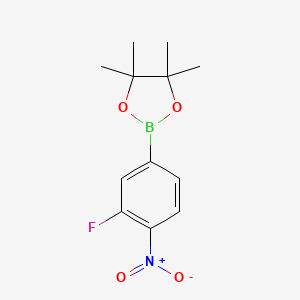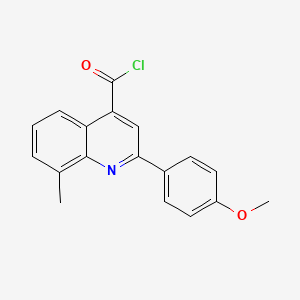![molecular formula C9H7Cl2N3O B1463907 [1-(2,5-Dichlorophényl)triazol-4-yl]méthanol CAS No. 1249864-90-1](/img/structure/B1463907.png)
[1-(2,5-Dichlorophényl)triazol-4-yl]méthanol
Vue d'ensemble
Description
[1-(2,5-Dichlorophenyl)triazol-4-yl]methanol is a useful research compound. Its molecular formula is C9H7Cl2N3O and its molecular weight is 244.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agents anticancéreux
Des dérivés de triazole, y compris le « [1-(2,5-dichlorophényl)triazol-4-yl]méthanol », ont été synthétisés et évalués comme agents anticancéreux prometteurs . Ces composés ont montré une activité cytotoxique prometteuse contre diverses lignées cellulaires cancéreuses humaines, notamment MCF-7, Hela et A549 . La sécurité de ces composés a également été évaluée sur MRC-5, une lignée cellulaire normale, et la plupart des composés synthétisés ont une sélectivité appropriée contre les lignées cellulaires cancéreuses normales et cytotoxiques .
Agents antituberculeux
Des dérivés de triazole ont également été synthétisés et désignés comme des substances antituberculeuses potentielles . Le test in vitro a été réalisé contre M. tuberculosis H 37 Ra, M. phlei, M. smegmatis et M. timereck . Les résultats ont clairement confirmé le potentiel antituberculeux de ces composés .
Activité antifongique
Des dérivés de triazole, y compris le « this compound », ont été étudiés pour leur activité antifongique .
Études d'amarrage moléculaire
Des études d'amarrage moléculaire ont été réalisées pour tous les composés étudiés en utilisant l'enzyme cytochrome P450 CYP121 de Mycobacterium tuberculosis comme cible moléculaire liée à l'activité antimycobactérienne .
Mécanisme D'action
Keep in mind that this information is based on existing knowledge, and ongoing studies may reveal additional insights.
: Sunil Kumar & Ritika. “A brief review of the biological potential of indole derivatives.” Future Journal of Pharmaceutical Sciences, 6, Article number: 121 (2020). Read more
Analyse Biochimique
Biochemical Properties
[1-(2,5-Dichlorophenyl)triazol-4-yl]methanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cytochrome P450, which is involved in the metabolism of various substances . Additionally, [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol can bind to proteins, altering their conformation and affecting their function. These interactions are crucial for understanding the compound’s potential therapeutic applications and its impact on biochemical pathways.
Cellular Effects
The effects of [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, which can result in changes in energy production and utilization within the cell.
Molecular Mechanism
The molecular mechanism of action of [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol involves its interaction with various biomolecules at the molecular level. This compound can bind to specific sites on enzymes, leading to their inhibition or activation . For example, [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol has been shown to inhibit the activity of cytochrome P450 enzymes by binding to their active sites. This binding prevents the enzymes from metabolizing their substrates, thereby altering the metabolic pathways in which they are involved. Additionally, [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function . This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol can lead to changes in cellular function, including alterations in gene expression and metabolic activity. These long-term effects are important for assessing the potential therapeutic applications and safety of the compound.
Dosage Effects in Animal Models
The effects of [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol vary with different dosages in animal models . At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol can exhibit toxic effects, including liver and kidney damage. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
[1-(2,5-Dichlorophenyl)triazol-4-yl]methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can affect metabolic flux by inhibiting or activating key enzymes, leading to changes in the levels of metabolites. For example, the inhibition of cytochrome P450 enzymes by [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol can alter the metabolism of drugs and other xenobiotics, impacting their pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol within cells can influence its biochemical effects and therapeutic potential.
Subcellular Localization
The subcellular localization of [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol is critical for its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The localization of [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol within these compartments can affect its interactions with biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
[1-(2,5-dichlorophenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3O/c10-6-1-2-8(11)9(3-6)14-4-7(5-15)12-13-14/h1-4,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRAYFYLCHSFAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=C(N=N2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate](/img/structure/B1463833.png)
![1-[(4-Nitrobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1463835.png)




![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1463842.png)
![4-{4-[(Dimethylamino)methyl]-5-methyl-1,3-oxazol-2-YL}benzoic acid](/img/structure/B1463843.png)
